Dl-アラニルグリシン

概要

説明

Alanylglycine (AG), also known as alanyl-L-glycine, is a dipeptide composed of alanine and glycine. It is a naturally occurring amino acid derivative found in many foods, including dairy products, legumes, and some vegetables. AG has a wide range of applications in the medical, pharmaceutical, and food industries. It is known to have beneficial effects on human health, including anti-inflammatory and anti-oxidant properties. AG has also been found to have potential therapeutic applications, such as the treatment of cancer and neurological disorders.

科学的研究の応用

化学的および物理的特性

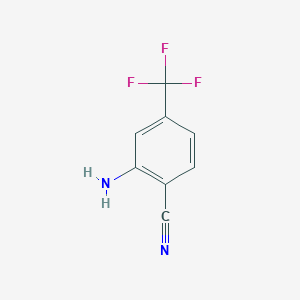

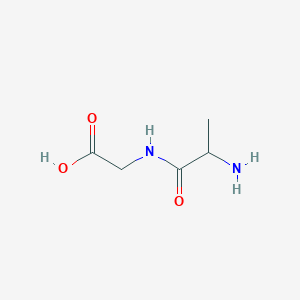

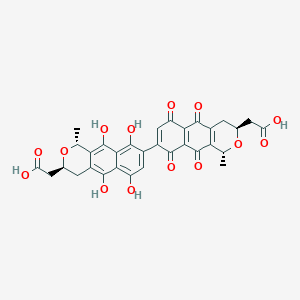

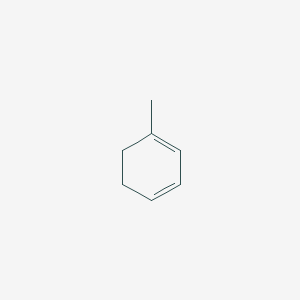

“Dl-アラニルグリシン”は、C5H10N2O3という化学式を持つジペプチドである . この化合物の分子量は146.1445である . この化合物の融解特性および水への溶解性は、広範囲にわたって研究されている .

熱化学研究

この化合物は、熱化学研究、特にペプチド結合を含む化合物の燃焼熱および自由エネルギーに関連する研究で使用されてきた .

溶解性研究

“Dl-アラニルグリシン”は、溶解性研究で使用されてきた。 この化合物の融解特性は、熱力学的固液平衡関係への入力として使用され、水中のジペプチドの溶解性を予測するために使用された .

生化学的プロセス

“Dl-アラニルグリシン”の溶解性は、ジペプチドの沈殿を防ぐために、生化学的プロセスにおいて重要である .

医学および医薬品開発

“Dl-アラニルグリシン”を含むジペプチドは、医薬品セクターにおいて重要な役割を果たしている。 それらは、降圧薬または血管拡張薬、スポーツ医学、および腫瘍治療に使用される .

酵素阻害研究

“Dl-アラニルグリシン”は、酵素阻害に関連する研究で使用されてきた。例えば、d-アラニン:d-アラニンリガーゼ(Ddl)は、2つのd-アラニン(d-Ala)分子のATP駆動リガーゼを触媒し、d-アラニル:d-アラニンジペプチドを生成する。 Ddlの阻害は細菌の増殖を防ぐため、この酵素は効果的な抗菌薬を探すための魅力的で実行可能な標的となっている .

Safety and Hazards

作用機序

Mode of Action

The mode of action of DL-Alanyl-Glycine is not explicitly documented. As a dipeptide, it may participate in protein synthesis and other metabolic processes. It is produced from pyruvate by transamination .

Biochemical Pathways

DL-Alanyl-Glycine is involved in the alanine metabolism pathway. Overexpression of genes ald, dal, and ddl enhances the synthesis of endogenous L/D-alanine and D-alanyl-D-alanine, promoting cell growth and facilitating the synthesis of biochemical products such as γ-PGA, lichenysin, pulcherrimin, and nattokinase .

Pharmacokinetics

The solubility of dipeptides like dl-alanyl-glycine in water can be predicted using thermodynamic solid-liquid equilibrium relations .

Result of Action

It is known that dipeptides play a crucial role in various biological processes, including protein synthesis and cell growth .

Action Environment

The action of DL-Alanyl-Glycine can be influenced by various environmental factors. For instance, the solubility of DL-Alanyl-Glycine in water can be affected by temperature . .

生化学分析

Biochemical Properties

DL-Alanylglycine interacts with various enzymes and proteins in biochemical reactions. For instance, it is generated by dipeptidyl-dipeptidase, which leads to the release of dipeptides from a tetrapeptide . The pK2 values of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . These values show that different substituent groups on the α-carbon atom, which include polar and nonpolar groups, have a small effect on the dissociation of the NH3+ charge center .

Cellular Effects

The effects of DL-Alanylglycine on various types of cells and cellular processes are not well-studied. It is known that dipeptides, including DL-Alanylglycine, can influence cell function. They can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is known that it exerts its effects at the molecular level, including any binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is known that the second dissociation constants pK2 of DL-Alanylglycine were determined at ten temperatures in the range, 5–50°C . This suggests that DL-Alanylglycine may have different effects over time under different conditions.

Metabolic Pathways

DL-Alanylglycine is involved in various metabolic pathways. It is a breakdown product from endogenous and exogenous proteins

Transport and Distribution

It is known that dipeptides, including DL-Alanylglycine, can be transported across cell membranes .

Subcellular Localization

It is known that dipeptides, including DL-Alanylglycine, can be found in various subcellular compartments .

特性

IUPAC Name |

2-(2-aminopropanoylamino)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10N2O3/c1-3(6)5(10)7-2-4(8)9/h3H,2,6H2,1H3,(H,7,10)(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CXISPYVYMQWFLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10922784 | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

146.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

687-69-4, 1188-01-8, 3997-90-8 | |

| Record name | Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000687694 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-DL-Alanylglycine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001188018 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | D-Alanylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522809 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Alanylglycine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89597 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | N-(2-Amino-1-hydroxypropylidene)glycine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10922784 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-L-alanylglycine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.637 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Propanone, 3-[(4-chlorophenyl)amino]-1,3-diphenyl-](/img/structure/B73875.png)

![10,11-dihydro-5H-dibenzo[a,d]cyclohepten-10-ylammonium chloride](/img/structure/B73883.png)